2'-Fluoro-6'-(trifluoromethyl)acetophenone

Catalog No.
S708252
CAS No.
174013-29-7
M.F
C9H6F4O
M. Wt
206.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Fluoro-6'-(trifluoromethyl)acetophenone

CAS Number

174013-29-7

Product Name

2'-Fluoro-6'-(trifluoromethyl)acetophenone

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

InChI

InChI=1S/C9H6F4O/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3

InChI Key

IYMYYQMPOBPRPU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=C1F)C(F)(F)F

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)C(F)(F)F

Aryl Fluorinated Building Block

2'-Fluoro-6'-(trifluoromethyl)acetophenone is classified as an aryl fluorinated building block. This means it's a chemical compound containing a fluorinated aromatic ring (aryl) and an acetyl functional group (building block) [, ]. Due to the presence of the fluorine atom and the trifluoromethyl group, this molecule possesses unique properties that make it valuable in various scientific research applications.

Potential Applications in Organic Synthesis

The specific research applications of 2'-Fluoro-6'-(trifluoromethyl)acetophenone haven't been extensively explored in scientific literature. However, its structural features suggest potential applications in organic synthesis, particularly as a precursor for the synthesis of more complex molecules [, , ].

  • Fluorine's Role: The presence of fluorine can influence the reactivity of the molecule, making it more susceptible to certain types of chemical reactions. This can be advantageous in the design and synthesis of novel functional materials [].
  • Trifluoromethyl Group's Influence: The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can affect the electronic properties of the molecule. This can be useful in controlling the regioselectivity (directing the position) of further chemical transformations [, ].

2'-Fluoro-6'-(trifluoromethyl)acetophenone is an aromatic compound characterized by the presence of a fluorine atom at the 2' position and a trifluoromethyl group at the 6' position of the acetophenone structure. This compound is notable for its unique electronic properties and reactivity, which are influenced by the electronegative fluorine atoms. The molecular formula of 2'-Fluoro-6'-(trifluoromethyl)acetophenone is C9H6F4O, and it serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

  • Potential irritant: Fluorinated compounds can be irritating to the skin, eyes, and respiratory system.
  • Proper handling: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, safety glasses, and working in a fume hood.

The reactivity of 2'-Fluoro-6'-(trifluoromethyl)acetophenone is largely attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilic substitution reactions. In polar solvents like dimethyl sulfoxide (DMSO), this compound exhibits increased reactivity due to solvation effects that stabilize transition states during reactions . Common reactions include:

  • Electrophilic Aromatic Substitution: The compound can undergo substitutions at the aromatic ring, facilitated by the presence of the trifluoromethyl group.
  • Nucleophilic Addition: The carbonyl group in acetophenone can participate in nucleophilic addition reactions, making it a versatile intermediate in synthetic pathways.

The synthesis of 2'-Fluoro-6'-(trifluoromethyl)acetophenone typically involves several steps, including halogenation and acylation reactions. A common synthetic route includes:

  • Halogenation: Starting with acetophenone, fluorination can be achieved using fluorinating agents under controlled conditions.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished through various methods such as using trifluoromethylating reagents (e.g., trifluoromethyl iodide).
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity 2'-Fluoro-6'-(trifluoromethyl)acetophenone .

2'-Fluoro-6'-(trifluoromethyl)acetophenone finds application in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its chemical stability and reactivity.
  • Material Science: Its unique properties make it suitable for use in specialized materials and coatings.

Interaction studies involving 2'-Fluoro-6'-(trifluoromethyl)acetophenone focus on its binding affinities with various biological targets. Preliminary studies suggest that the presence of fluorine atoms enhances lipophilicity, potentially affecting membrane permeability and interaction with proteins or enzymes. Further research is needed to establish detailed interaction profiles and mechanisms .

Several compounds share structural similarities with 2'-Fluoro-6'-(trifluoromethyl)acetophenone, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-FluoroacetophenoneFluorine at para positionIncreased electrophilicity due to para substitution
3-TrifluoromethylacetophenoneTrifluoromethyl at meta positionEnhanced stability and reactivity compared to acetophenone
2',4'-DifluoroacetophenoneTwo fluorine substituentsPotentially more reactive due to multiple electron-withdrawing groups
4-TrifluoromethylphenolTrifluoromethyl at para positionExhibits phenolic properties with potential antioxidant activity

Each of these compounds has distinct electronic characteristics influenced by their substituents, affecting their reactivity and applications in synthetic chemistry.

The preparation of 2'-Fluoro-6'-(trifluoromethyl)acetophenone requires specialized synthetic approaches that account for the electronic and steric effects of its fluorinated substituents. This section examines the various methodologies employed in its synthesis, from established classical routes to emerging catalytic strategies.

Traditional Synthetic Routes

Traditional methods for synthesizing fluorinated acetophenones like 2'-Fluoro-6'-(trifluoromethyl)acetophenone primarily rely on well-established organic chemistry transformations adapted for fluorinated substrates.

Diazotization and Coupling Reactions

The diazotization-coupling-hydrolysis pathway represents a significant approach for synthesizing trifluoromethylated acetophenones. This method typically involves three sequential steps starting from appropriately fluorinated aniline derivatives.

For compounds like 2'-Fluoro-6'-(trifluoromethyl)acetophenone, the synthesis begins with fluorinated aminotrifluorotoluene derivatives that undergo diazotization with sodium nitrite in sulfuric acid under carefully controlled temperature conditions (0-5°C). This critical first step forms a diazonium salt intermediate, with temperature control being essential as exceeding 5°C risks premature decomposition of the diazonium salt.

The diazonium salt subsequently undergoes coupling with ethylidenehydroxylamine (acetaldoxime) in the presence of copper catalysts such as CuCl₂ or CuSO₄. These copper catalysts facilitate the radical coupling process, with different catalysts affecting the yield and purity. Research on similar compounds has shown that CuCl₂ typically yields 70-75% intermediate purity, while CuSO₄ may offer cost benefits but requires longer reaction times.

The final hydrolysis step converts the coupled oxime intermediate to the desired acetophenone using hydrochloric acid (typically 20%) under reflux conditions. Post-treatment usually includes neutralization with NaHCO₃ and distillation to achieve high purity (>99.5%).

A patent describing the synthesis of m-trifluoromethyl acetophenone (a related compound) provides additional insights into this approach. In this method, 3-aminotrifluorotoluene is diazotized and the resulting diazonium salt is coupled with acetaldoxime under copper salt catalysis at pH 4-4.5 and 0-5°C. The reaction mixture is then extracted with toluene and hydrolyzed with hydrochloric acid to obtain the final product with yields exceeding 70%.

Table 1: Performance of Copper Catalysts in Coupling Reaction for Trifluoromethylated Acetophenones

CatalystTemperature (°C)Yield (%)Purity (%)
CuCl₂0-57099.7
CuSO₄0-57599.6

Data derived from studies on trifluoromethylated intermediates

Key reaction parameters that affect the success of this synthetic route include:

  • The molar ratio of sodium nitrite to the fluorinated aniline starting material (optimally 1.05-1.1:1)
  • Acid concentration (20-25% sulfuric acid is typically effective)
  • Temperature control during diazotization (maintaining below 5°C is critical)
  • Selection of appropriate copper catalyst and concentration
  • pH control during the coupling step (4-4.5 is optimal)
  • Choice of extraction solvent (toluene and xylene are commonly used)

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation represents another fundamental approach for synthesizing fluorinated acetophenones. This method introduces an acetyl group onto a fluorinated aromatic ring through electrophilic aromatic substitution using an acylating agent and a Lewis acid catalyst.

For the synthesis of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, this approach would utilize appropriately substituted fluorinated aromatic compounds as starting materials. The presence of both fluorine and trifluoromethyl groups on the aromatic ring significantly affects the reactivity pattern due to their strong electron-withdrawing properties.

The traditional Friedel-Crafts acylation employs aluminum chloride (AlCl₃) as the Lewis acid catalyst with acetyl chloride as the acylating agent. The mechanism proceeds through the formation of an acylium ion intermediate that undergoes electrophilic attack on the aromatic ring. For heavily fluorinated substrates, however, the strong deactivating effect of fluorine substituents often necessitates modified approaches.

Recent research has explored the use of solid acid catalysts as alternatives to traditional Lewis acids for the acylation of trifluoromethylated compounds. Studies have demonstrated that loaded solid acid catalysts with FeCl₃ as the active component and γ-Al₂O₃ as the carrier can effectively catalyze the acylation of trifluorotoluene with acetyl chloride to produce trifluoromethylacetophenone with selectivity approaching 99%.

Table 2: Reaction Conditions for Friedel-Crafts Acylation of Fluorinated Aromatics

ParameterTypical Value/RangePurpose
Temperature50-80°CBalances reaction rate and side reactions
CatalystAlCl₃ or FeCl₃/γ-Al₂O₃Activates the acyl chloride
SolventDichloroethanePromotes catalyst activity and substrate solubility
Catalyst loading10% (for solid catalysts)Optimizes efficiency and economics
Reaction time2-4 hoursEnsures complete conversion

Data compiled from studies on trifluoromethylated compounds

The Friedel-Crafts approach offers several advantages for industrial-scale production of fluorinated acetophenones, including operational simplicity and cost-effectiveness. However, challenges arise from the deactivating effect of fluorine substituents, necessitating careful optimization of reaction conditions.

Modern Catalytic Approaches

Alongside traditional synthetic methods, modern catalytic approaches have emerged as powerful tools for the synthesis of fluorinated acetophenones, offering improved efficiency, selectivity, and environmental compatibility.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of trifluoromethylated ketones, including fluorinated acetophenones. These methods typically involve the reaction of aryl trifluoroacetates with organoboron compounds catalyzed by palladium complexes.

The catalytic process has been developed based on fundamental studies of the oxidative addition of phenyl trifluoroacetate to Pd(0) complexes, generating a (phenoxo)(trifluoroacetyl)palladium(II) complex that subsequently reacts with phenylboronic acid to form phenyl trifluoromethyl ketone.

The proposed catalytic cycle consists of three main steps:

  • Oxidative addition of the ester to yield an acyl(aryloxo)palladium intermediate
  • Transmetallation with arylboron compounds
  • Reductive elimination to form the final product and regenerate the catalyst

For the synthesis of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, this approach would require appropriately fluorinated boronic acids or the incorporation of these fluorinated groups at a later stage. The methodology has demonstrated applicability to a wide range of arylboronic acids and has been extended to the preparation of various aryl perfluoroalkyl ketone derivatives.

Effective catalytic systems for this transformation include preformed palladium(0) complexes and catalysts generated in situ from palladium acetate with three molar equivalents of tributylphosphine or phosphite ligands. These systems operate effectively at room temperature to moderate heating conditions, providing a relatively mild approach to trifluoromethylated ketones.

Photoinduced Trifluoromethylation Techniques

Photoinduced trifluoromethylation represents an emerging approach for introducing trifluoromethyl groups into organic molecules under mild conditions. This methodology typically operates at room temperature under light irradiation without requiring expensive transition metal catalysts.

A notable photoinduced strategy involves accessing α-CF₃-substituted ketones through the oxidative trifluoromethylation of styrenes using sodium trifluoromethanesulfinate (CF₃SO₂Na, known as the Langlois reagent) as a trifluoromethyl radical source. This reaction proceeds without an external photosensitizer, utilizing LED irradiation (380-385 nm) under an air atmosphere at room temperature.

The mechanism involves the product itself acting as a photosensitizer, with both singlet oxygen (¹O₂) and superoxide radical anion (O₂⁻) participating in the reaction pathway through energy transfer and single electron transfer processes.

While this approach has been primarily demonstrated for α-CF₃-substituted ketones from styrenes, the methodology could potentially be adapted for the preparation of compounds like 2'-Fluoro-6'-(trifluoromethyl)acetophenone through appropriate modification of substrates and reaction conditions.

Table 3: Comparison of Modern Catalytic Approaches for Trifluoromethylated Ketones

ApproachKey ReagentsReaction ConditionsAdvantagesLimitations
Pd-Catalyzed Cross-CouplingAryl trifluoroacetates, Arylboronic acids, Pd catalystRoom temperature to moderate heatingWide substrate scope, High yieldsRequires precious metal catalyst
Photoinduced TrifluoromethylationStyrenes, CF₃SO₂NaRoom temperature, LED irradiation (380-385 nm), Air atmosphereMetal-free, Mild conditions, Inexpensive CF₃ sourceLimited to certain substrate classes

Data compiled from research on trifluoromethylated compounds

Challenges and Optimization

The synthesis of highly fluorinated compounds like 2'-Fluoro-6'-(trifluoromethyl)acetophenone presents various challenges that necessitate careful optimization of reaction conditions.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a crucial role in the efficiency of reactions used to synthesize fluorinated acetophenones, affecting reagent solubility, reaction kinetics, and product selectivity.

In the diazotization-coupling-hydrolysis method, the extraction solvent significantly impacts the isolation of coupling intermediates. Research has shown that high-boiling, water-immiscible inert organic solvents such as toluene and mixed xylene are particularly effective. These solvents facilitate the timely extraction of oxime intermediates, preventing unwanted side reactions.

For Friedel-Crafts acylation, solvent choice affects both acylating agent reactivity and catalyst stability. Studies on the catalytic acylation of trifluorotoluene have demonstrated that dichloroethane serves as an effective solvent, promoting high selectivity for trifluoromethylacetophenone products. The solvent's ability to stabilize acylium ion intermediates without deactivating the catalyst is essential in these reactions.

In palladium-catalyzed cross-coupling reactions, the solvent must support all steps of the catalytic cycle. Polar aprotic solvents that can solubilize both organoboron compounds and palladium complexes without interfering with the catalytic process are typically preferred.

Research on trifluoromethyl-containing compounds has demonstrated linear free-energy relationships between solvolysis rates and solvent ionizing power, indicating the significant impact of solvent choice on reaction pathways involving carbocationic intermediates.

Table 4: Solvent Effects on Synthetic Approaches for Fluorinated Acetophenones

Synthetic ApproachPreferred SolventsSolvent FunctionEffect on Yield/Selectivity
Diazotization-CouplingToluene, Mixed xyleneExtraction of oxime intermediatePrevents side reactions, improves yield
Friedel-Crafts AcylationDichloroethaneStabilizes acylium ionEnhances selectivity (up to 99%)
Pd-Catalyzed Cross-CouplingPolar aprotic solventsSolubilizes reagents and catalystFacilitates catalytic cycle steps
Photoinduced TrifluoromethylationAcetonitrile, DMSOStabilizes radical intermediatesPromotes single electron transfer

Data compiled from multiple studies on fluorinated compounds

Steric and Electronic Influences on Regioselectivity

The regioselectivity in the synthesis of fluorinated acetophenones is significantly influenced by the steric and electronic properties of fluorine and trifluoromethyl substituents on the aromatic ring.

Trifluoromethyl groups exert strong electron-withdrawing effects through both inductive and resonance mechanisms, substantially altering the electronic distribution within aromatic systems. This electronic perturbation significantly impacts reactivity and regioselectivity in electrophilic aromatic substitution reactions such as Friedel-Crafts acylation.

Studies on trifluoromethyl-substituted benzylic derivatives have revealed the profound deactivating effect of CF₃ groups. Research has established that a CF₃ group can deactivate certain benzylic systems to such an extent that they become approximately 10 times less reactive than their non-fluorinated counterparts. This deactivation is reflected in Hammett-Brown correlations, where linear dependence of reaction rate on σ⁺ parameters of aryl substituents has been observed with a ρ⁺ value of -7.46, indicating the extreme electron demand induced by CF₃ groups.

For 2'-Fluoro-6'-(trifluoromethyl)acetophenone, the combined electronic effects of fluorine and trifluoromethyl substituents create a distinct reactivity profile. The o-fluorine introduces additional electronic effects and potential steric constraints that influence reagent approach and catalyst interaction.

In Friedel-Crafts acylation of trifluoromethylbenzene, the CF₃ group's strong deactivating effect directs acylation predominantly to the meta position. However, additional substituents can modify this directing effect. Research on solid acid-catalyzed acylation has demonstrated that optimized reaction conditions can achieve high selectivity (99%) for specific regioisomers.

For palladium-catalyzed and photoinduced methods, regioselectivity is typically controlled by starting material structure rather than reaction conditions. These approaches often utilize pre-functionalized substrates where the desired substitution pattern is already established.

Studies on the protolytic defluorination of trifluoromethyl-substituted arenes provide additional insights into the reactivity of these systems. In superacid conditions, certain trifluoromethylated aromatics undergo Friedel-Crafts-type reactions, forming carbocationic intermediates that can participate in both intramolecular and intermolecular reactions.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2'-Fluoro-6'-(trifluoromethyl)acetophenone

Dates

Modify: 2023-08-15

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